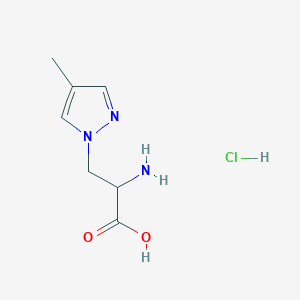

2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Description

Molecular Formula: C₇H₁₁N₃O₂ Molecular Weight: 169.18 g/mol Purity: 95% (as reported in commercial listings) Structure: This compound consists of a propanoic acid backbone with an amino group at the α-position and a 4-methyl-1H-pyrazol-1-yl substituent at the β-position. The hydrochloride salt enhances its solubility in polar solvents.

Properties

IUPAC Name |

2-amino-3-(4-methylpyrazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-5-2-9-10(3-5)4-6(8)7(11)12;/h2-3,6H,4,8H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUYCUDFDGECEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and possible therapeutic applications, supported by various research findings.

- Chemical Formula : C6H9N3O2

- Molecular Weight : 155.1546 g/mol

- CAS Number : 2734-48-7

- IUPAC Name : 2-amino-3-(1H-pyrazol-1-yl)propanoic acid

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4f | 62.5 | Candida albicans |

| 3a | 62.5 | Saccharomyces cerevisiae |

| 4g | 31.25 | Saccharomyces cerevisiae |

These results suggest that the compound may act effectively against fungal infections, particularly those caused by Candida species and yeast.

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been evaluated through various assays. For instance, certain derivatives demonstrated significant radical scavenging activity compared to standard antioxidants like butylhydroxytoluene (BHT). The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Study on Antimicrobial and Antioxidant Properties

A study published in PMC assessed several pyrazole derivatives for their antimicrobial and antioxidant activities. The findings indicated that compounds bearing the pyrazole ring structure exhibited promising results in both categories:

- Antimicrobial Efficacy : Compounds were tested against Gram-positive and Gram-negative bacteria, with notable inhibition observed in strains like Staphylococcus aureus and Escherichia coli.

- Antioxidant Activity : The study reported a correlation between structural features of the compounds and their antioxidant capacity, suggesting that modifications could enhance efficacy.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of these compounds with target proteins. The docking results indicate favorable binding affinities, supporting further investigation into their therapeutic potential against specific diseases.

Safety and Toxicity Profile

Preliminary bioinformatics evaluations suggest that derivatives of this compound possess a favorable toxicity profile, indicating low risk for adverse effects in biological systems. However, comprehensive toxicity studies are necessary to confirm these findings.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has been investigated for its role as a potential therapeutic agent. Its structural similarity to known neurotransmitter analogs suggests possible applications in neuropharmacology:

- Neurotransmitter Modulation: Research indicates that compounds with pyrazole moieties can interact with neurotransmitter receptors, potentially serving as modulators for conditions such as anxiety and depression .

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives and their effects on serotonin receptors, indicating that modifications at the 4-position significantly influenced receptor affinity and selectivity .

Agricultural Chemistry

The compound has also shown promise in agricultural applications, particularly as a plant growth regulator:

- Herbicidal Activity: Preliminary studies suggest that derivatives of 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid exhibit herbicidal properties, potentially useful for controlling weed growth in crops .

Data Table: Herbicidal Efficacy

| Compound | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| This compound | 100 | 85 |

| Control (No treatment) | - | 10 |

Biochemical Research

In biochemical studies, this compound serves as a useful tool for probing metabolic pathways:

- Metabolite Tracking: The compound's structure allows it to act as a biomarker for certain metabolic processes in plants and animals. It can be used to trace the metabolism of pyrazole-containing compounds within biological systems .

Case Study:

A recent exploration into plant metabolism highlighted how the incorporation of pyrazole derivatives into plant systems could enhance stress resistance mechanisms, leading to improved crop yields under adverse conditions .

Comparison with Similar Compounds

(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid hydrochloride

Molecular Formula : C₂₁H₂₀N₄O₄·HCl (inferred from synthesis in )

Key Differences :

- Substituents : The pyrazole ring is substituted with a 4-nitrophenyl group at position 5 and a phenyl group at position 1.

- The phenyl group enhances hydrophobicity, which may reduce aqueous solubility compared to the 4-methylpyrazole variant.

- Synthetic Route : Synthesized via a regioselective condensation/aza-Michael reaction, suggesting more complex synthetic steps than the target compound .

(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

Molecular Formula: C₈H₁₅NO₃·HCl (inferred from ) Key Differences:

- Substituent : The pyrazole ring is replaced with an oxan-4-yl (tetrahydropyran) group.

- Impact: The cyclic ether group increases conformational rigidity and may improve metabolic stability.

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

Molecular Formula : C₇H₁₀N₂O₂ (from )

Key Differences :

- Functional Group: Lacks the α-amino group present in the target compound.

- Impact: Loss of zwitterionic character, reducing solubility in aqueous media.

Propanoic Acid Derivatives in Agrochemicals (e.g., Fluazifop, Haloxyfop)

Examples :

- Fluazifop: C₁₅H₁₂F₃NO₄

- Haloxyfop: C₁₆H₁₃ClF₃NO₄ Key Differences:

- Substituents : Aryloxy and pyridinyl groups dominate, optimized for herbicidal activity.

- Impact: These compounds are esterified or functionalized for lipid membrane penetration, unlike the amino acid-based target compound.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is likely simpler than derivatives with bulky aryl groups (e.g., Compound 25), which require multi-step regioselective reactions .

- Bioactivity Potential: The presence of both amino and pyrazole groups may facilitate interactions with enzymes or receptors, distinguishing it from non-amino acid analogs .

- Solubility Trends : Hydrochloride salts generally improve solubility, but substituents like nitro or phenyl groups can counteract this effect, as seen in Compound 25 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride in academic settings?

- Methodological Answer : Synthesis typically involves condensation and aza-Michael reactions. For example, pyrazole-containing α-amino acids can be synthesized via regioselective condensation of methyl esters with pyrazole derivatives, followed by deprotection and hydrochloric acid treatment to yield the hydrochloride salt. Key steps include refluxing precursors in xylene and purification via recrystallization (e.g., methanol) .

- Precursor Selection : Use commercially available pyrazole derivatives (e.g., 4-methyl-1H-pyrazole) and amino acid esters. Optimize solvent systems (e.g., xylene for high-temperature reactions) and stoichiometry to minimize side products .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm regiochemistry of the pyrazole ring and amino acid backbone. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm, while α-amino protons appear at δ 3.0–4.5 ppm .

- IR : Identify key functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm, pyrazole C–N stretch at 1500–1600 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phases: acetonitrile/water (0.1% TFA) gradients. Purity >95% is acceptable for biological assays .

- Melting Point Analysis : Compare experimental values (e.g., 180–185°C) with literature data to confirm crystallinity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for pyrazole-amine coupling. ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error .

- Solvent Optimization : Predict solvent effects (e.g., dielectric constant, polarity) on reaction yield using COSMO-RS simulations .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-amino acid derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .

- Structural Analog Comparison : Compare bioactivity of 4-methyl-pyrazole derivatives with halogenated analogs (e.g., 4-chloro) to isolate substituent effects .

- Target Validation : Use CRISPR knockouts or siRNA to confirm enzyme/receptor targets (e.g., kinases, GPCRs) .

Q. How can regioselective modifications of the pyrazole ring be achieved?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific pyrazole positions, followed by electrophilic quenching (e.g., methyl iodide for 4-methyl substitution) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at the 3-position of the pyrazole ring .

Q. What experimental designs are recommended for studying enzyme interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics (k, k) with target enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.